molecular formula C6H12ClNO3 B1434292 3-Ethoxyazetidine-3-carboxylic acid hydrochloride CAS No. 1523618-24-7

3-Ethoxyazetidine-3-carboxylic acid hydrochloride

Cat. No. B1434292
M. Wt: 181.62 g/mol
InChI Key: OLNQUESZWZPBLV-UHFFFAOYSA-N
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Description

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1523618-24-7 . It has a molecular weight of 181.62 . The IUPAC name for this compound is 3-ethoxyazetidine-3-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for 3-Ethoxyazetidine-3-carboxylic acid hydrochloride is 1S/C6H11NO3.ClH/c1-2-10-6 (5 (8)9)3-7-4-6;/h7H,2-4H2,1H3, (H,8,9);1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-Ethoxyazetidine-3-carboxylic acid hydrochloride is a powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Applications

3-Ethoxyazetidine-3-carboxylic acid hydrochloride serves as a key intermediate in the synthesis of various heterocyclic compounds due to its unique structural features. For instance, it has been utilized in the synthesis of fluorinated beta-amino acids, which are significant in medicinal chemistry for their potential as building blocks. The process involves bromofluorination, reduction, ring closure, and removal of protective groups to yield fluorinated heterocyclic amino acids (Van Hende et al., 2009). Similarly, ethyl 2-ethoxymethylidene-3-oxo-propionates have been cyclized with various amines to form polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, highlighting the versatility of ethoxy-containing precursors in synthesizing fluorinated compounds (Goryaeva et al., 2009).

Medicinal Chemistry

In medicinal chemistry, derivatives of 3-ethoxyazetidine-3-carboxylic acid hydrochloride have been explored for their biological activities. For example, a series of 3-ethoxyquinoxalin-2-carboxamides were designed and synthesized as 5-HT3 receptor antagonists. These compounds were evaluated for their potential anti-depressant-like activities, demonstrating the therapeutic applications of ethoxyazetidine derivatives (Mahesh et al., 2011).

Novel Building Blocks

The development of non-proteinogenic amino acids, such as 3-hydroxyazetidine carboxylic acids from D-glucose, showcases the application of azetidine derivatives in providing medicinal chemists with new classes of peptide isosteres. These compounds offer long-term stability and are valuable as components in peptides, expanding the toolkit available for drug design and synthesis (Glawar et al., 2013).

Functionalized Azetidines

The synthetic utility of azetidine derivatives has been further demonstrated through the preparation of functionalized azetidines, such as 3-alkoxy-, 3-aryloxy-, and 3-amino-3-ethylazetidines. These compounds were synthesized using 3-bromo-3-ethylazetidines as precursors, illustrating the adaptability of ethoxyazetidine derivatives in synthesizing a variety of functionalized azetidine building blocks for further chemical exploration (Stankovic et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-ethoxyazetidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-2-10-6(5(8)9)3-7-4-6;/h7H,2-4H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNQUESZWZPBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CNC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyazetidine-3-carboxylic acid hydrochloride

CAS RN

1523618-24-7
Record name 3-Azetidinecarboxylic acid, 3-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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